6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1,2-dihydro-3H-pyrrolo(3,4-C)pyridine-3-one monocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mivavotinib citrate is an investigational compound known for its potent and selective inhibition of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It has shown significant promise in preclinical and clinical studies, particularly in the treatment of various hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mivavotinib citrate involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyridin-3-one structure. The key steps include:
- Formation of the pyrrolo[3,4-c]pyridin-3-one core.
- Introduction of the fluorine atom at the 7-position.
- Attachment of the 1-methyl-1H-pyrazol-4-yl group.
- Coupling with the (1R,2S)-2-aminocyclohexylamine to form the final product .
Industrial Production Methods: Industrial production of mivavotinib citrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale preparation of intermediates.
- Optimization of reaction conditions to minimize impurities.
- Purification using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Mivavotinib citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can occur at the fluorine or pyrazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of mivavotinib citrate with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Mivavotinib citrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular signaling and immune cell modulation.
Medicine: Under clinical trials for the treatment of hematological malignancies such as DLBCL and AML.
Industry: Potential applications in the development of targeted therapies and personalized medicine
Mechanism of Action
Mivavotinib citrate exerts its effects by selectively inhibiting SYK and FLT3 kinases. These kinases are involved in multiple signaling pathways that regulate cell survival, proliferation, and differentiation. By inhibiting these kinases, mivavotinib citrate disrupts the signaling pathways, leading to apoptosis and reduced proliferation of cancer cells .
Molecular Targets and Pathways:
SYK: Involved in B-cell receptor signaling and activation of downstream pathways such as NF-κB and PI3K.
FLT3: Plays a role in hematopoietic cell proliferation and survival
Comparison with Similar Compounds
Mivavotinib citrate is unique due to its dual inhibition of SYK and FLT3, which distinguishes it from other kinase inhibitors. Similar compounds include:
Entospletinib: A selective SYK inhibitor.
Gilteritinib: A selective FLT3 inhibitor.
Ibrutinib: A Bruton’s tyrosine kinase (BTK) inhibitor
Uniqueness: Mivavotinib citrate’s dual inhibition mechanism provides a broader therapeutic potential, particularly in cancers with complex signaling pathways involving both SYK and FLT3 .
Properties
CAS No. |
1952251-25-0 |
---|---|
Molecular Formula |
C23H29FN6O8 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21FN6O.C6H8O7/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+;/m0./s1 |
InChI Key |
ZVPYVZMKBQYKQG-ZVWHLABXSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.